molecular formula C9H20Cl2N2O2 B1520874 1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride CAS No. 1170480-45-1

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride

Cat. No.: B1520874
CAS No.: 1170480-45-1
M. Wt: 259.17 g/mol
InChI Key: SEKPCJUROMDUJM-UHFFFAOYSA-N
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Description

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2·2HCl and a molecular weight of 259.18 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-aminopropan-2-ol with piperidine-4-carboxylic acid chloride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves the continuous addition of reactants, precise control of reaction conditions such as temperature and pressure, and efficient separation and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in proteomics research to study protein interactions and functions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-aminopropan-2-yl piperidine-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-aminopropan-2-yl piperidine-3-carboxylate dihydrochloride

  • 1-aminopropan-2-yl piperidine-2-carboxylate dihydrochloride

Properties

IUPAC Name

1-aminopropan-2-yl piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-7(6-10)13-9(12)8-2-4-11-5-3-8;;/h7-8,11H,2-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKPCJUROMDUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC(=O)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride
Reactant of Route 2
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride
Reactant of Route 3
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride
Reactant of Route 4
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride
Reactant of Route 5
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride
Reactant of Route 6
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride

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